1,1,1-Tris(diphenylphosphino)methane
Overview
Description
1,1,1-Tris(diphenylphosphino)methane, commonly known as tris(diphenylphosphine)methane (PPh3)3C, is a triarylphosphine ligand that is widely used in coordination chemistry and organic synthesis. It is a colorless crystalline solid that is soluble in organic solvents such as benzene, toluene, and dichloromethane. This compound has been the subject of extensive research due to its unique properties, which make it a valuable tool for various scientific applications.
Scientific Research Applications
Organometallic Chemistry and Catalysis
Synthesis and Characterization of Complexes
- TPM exhibits diverse coordination modes with metal centers, significantly impacting the synthesis and reactivity of organometallic complexes. For instance, in Ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands, TPM has been used to synthesize and evaluate their catalytic activity in asymmetric transfer hydrogenation reactions (Yang et al., 1997). This demonstrates TPM's role in facilitating asymmetric catalysis by supporting the formation of chiral centers.
Coordination Behavior and Structural Analysis
- The coordination behavior of TPM with different metals underlines its utility in the formation of complexes with varying nuclearity and coordination environments. For example, the study of silver alkynyl-phosphine clusters revealed how TPM, alongside bridging alkynyl ligands and counterions, influences the formation of silver complexes with diverse structural frameworks, highlighting the electronic effects of alkynes on structural diversity (Chen et al., 2017).
Luminescence and Photophysical Properties
- The unique luminescence tribochromism and bright emission observed in gold(I) thiouracilate complexes with TPM ligands indicate the potential for developing new materials with interesting optical properties. This behavior, including solid-state luminescence tribochromism, where photoemission turns on upon gentle grinding, underscores the application of TPM in materials science, particularly in developing responsive luminescent materials (Lee & Eisenberg, 2003).
Metal-Metal Interactions and Cluster Formation
- In complexes such as Trichloro-μ3-[tris(diphenylphosphanyl)methane]-trigold(I), the study of auriophilicity reveals insights into the structural aspects of metal-metal interactions within a triangle of gold atoms. Such studies contribute to the understanding of metallophilic interactions and their implications for the stability and reactivity of gold clusters (Stützer, Bissinger, & Schmidbaur, 1992).
Molecular Dynamics and Fluxional Behavior
- The fluxional nature of TPM complexes, such as those containing aluminum- and gallium-alkyls, provides valuable information on the dynamics of ligand-metal interactions. Such studies enhance our understanding of the flexibility and reactivity of ligand frameworks in response to varying temperatures and solvents (Schmidbaur, Lauteschläger, & Müller, 1985).
properties
IUPAC Name |
bis(diphenylphosphanyl)methyl-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31P3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDFRUPZLLIHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390702 | |
Record name | Methanetriyltris(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Tris(diphenylphosphino)methane | |
CAS RN |
28926-65-0 | |
Record name | Methanetriyltris(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28926-65-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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